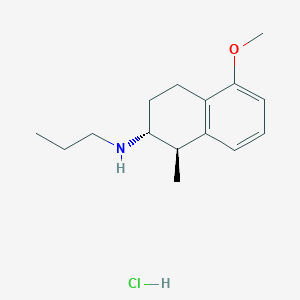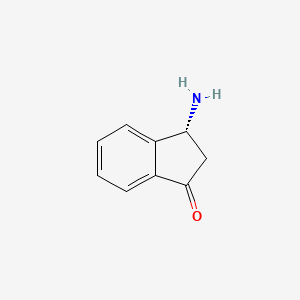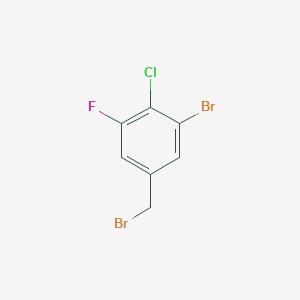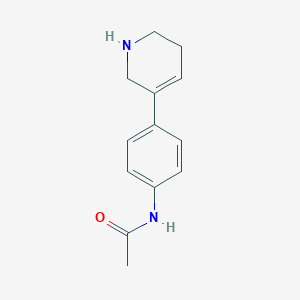
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is a cyclic organic compound characterized by its unique eight-membered ring structure, consisting of four carbon and four oxygen atoms symmetrically distributed
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane typically involves the treatment of chloral hydrate with cold concentrated sulfuric acid. This reaction leads to the formation of a polymeric compound, which is then identified as a cyclic tetramer . The reaction conditions are crucial, as the use of cold concentrated sulfuric acid ensures the formation of the desired cyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chloromethyl groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Similar Compounds:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound has a similar cyclic structure but with different substituents, leading to distinct chemical properties.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Another cyclic compound with different functional groups, used for iodination of aromatic compounds.
Uniqueness: this compound is unique due to its chloromethyl groups, which provide specific reactivity patterns not observed in similar compounds. This makes it a valuable reagent for targeted chemical modifications and synthesis.
Eigenschaften
| 7038-25-7 | |
Molekularformel |
C8H12Cl4O4 |
Molekulargewicht |
314.0 g/mol |
IUPAC-Name |
2,4,6,8-tetrakis(chloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H12Cl4O4/c9-1-5-13-6(2-10)15-8(4-12)16-7(3-11)14-5/h5-8H,1-4H2 |
InChI-Schlüssel |
FGSYJTSGMGQEGO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1OC(OC(OC(O1)CCl)CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)


![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
